![molecular formula C15H14F2N4S B608720 (S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 1194044-20-6](/img/structure/B608720.png)
(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Overview
Description
Accumulation of the β-amyloid (Aβ) peptide in the brain is implicated as the primary cause of neurodegeneration and progression of Alzheimer’s disease. Aβ is derived from sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE) and γ-secretase. LY2811376 is a non-peptide inhibitor of BACE1 (IC50 = 239 nM for the synthetic peptide) that demonstrates ~10-fold selectivity over BACE2 and >50-fold selectivity over the aspartyl proteases cathepsin D, pepsin, and renin. LY2811376 treatment in APP-overexpressing cells and transgenic animal models yields a dose-dependent decrease in Aβ.3 Furthermore, LY2811376 has been reported to reduce C99 and sAPPβ, the two primary APP cleavage products generated by BACE1.3
LY2811376 is a potent and selective BACE1 inhibitor (IC50 = 239 nM for the synthetic peptide) that demonstrates ~10-fold selectivity over BACE2 and >50-fold selectivity over the aspartyl proteases cathepsin D, pepsin, and renin. LY2811376 treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage. The β-secretase enzyme, β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), cleaves amyloid precursor protein (APP) in the first step in β-amyloid (Aβ) peptide production. Thus, BACE1 is a key target for candidate disease-modifying treatment of Alzheimer's disease.
Scientific Research Applications
Alzheimer’s Disease Treatment
LY2811376 has been identified as a potent β-secretase (BACE1) inhibitor . BACE1 is an enzyme involved in the production of amyloid-β (Aβ) peptides, which accumulate in the brains of Alzheimer’s disease (AD) patients. By inhibiting BACE1, LY2811376 reduces the central production of Aβ peptides, which are hypothesized to initiate the neurodegenerative cascade leading to AD . This compound was the first orally available non-peptidic BACE1 inhibitor that showed profound Aβ-lowering effects in animal models and translated into humans at safe and well-tolerated doses .
Amyloid Plaque Reduction
In addition to its role in treating AD, LY2811376 has been shown to reduce amyloid plaques in the brain. These plaques are composed of Aβ peptides and their reduction is crucial for slowing the progression of AD. The compound’s ability to decrease Aβ levels in the lumbar cerebrospinal fluid after oral dosing positions it as a promising agent for testing the amyloid hypothesis in humans .
Neuroprotective Effects
LY2811376 may also have neuroprotective effects by preventing the aggregation of Aβ peptides into toxic oligomers and fibrils. This prevention can potentially halt the neurodegenerative process and preserve cognitive function in AD patients .
Modulation of APP Processing
The compound has been studied for its impact on the amyloid precursor protein (APP) processing. LY2811376 binds to the active site of BACE1, altering the cleavage of APP and thus reducing the generation of Aβ peptides . This modulation of APP processing is a key therapeutic strategy in AD research.
Drug Design and Development
The development of LY2811376 has provided insights into the challenges of designing drugs that penetrate the blood-brain barrier, have oral bioavailability, and are metabolically stable. These insights are valuable for the future design of similar therapeutic agents .
Understanding BACE1 Inhibition Side Effects
Although LY2811376 is no longer progressing in clinical development due to toxicology findings, studying its side effects has contributed to a better understanding of BACE1 inhibition. This knowledge is crucial for developing safer BACE1 inhibitors in the future .
properties
IUPAC Name |
(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQMRGWYPNIERM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658051 | |
Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
1194044-20-6 | |
Record name | LY-2811376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194044206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2811376 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2811376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR18YJ97SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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